molecular formula C19H22N2O3S B2757376 N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392251-71-7

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2757376
CAS RN: 392251-71-7
M. Wt: 358.46
InChI Key: WEQORCBWGUXWIB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DPA-714, is a novel ligand that has been developed for imaging the translocator protein (TSPO) in the central nervous system. TSPO is a mitochondrial protein that is expressed in high levels in glial cells and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has shown promising results in preclinical studies as a potential diagnostic tool for these disorders.

Scientific Research Applications

Catalysis in Polymerization Processes

This compound can act as a catalyst in polymerization processes, particularly in the formation of polyethylene compounds. Its role in catalytic systems, especially those involving nickel (ii) complexes, can significantly impact the production of polymers with specific characteristics .

Drug Design and Delivery

Due to its structural properties, “N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” may be utilized in the design of new drugs and drug delivery systems. Its potential as a boron-carrier makes it suitable for applications in neutron capture therapy, a promising treatment for cancer .

Neutron Capture Therapy

As a boron-carrier, this compound could be used in neutron capture therapy for cancer treatment. The boron atoms in the compound can capture neutrons and undergo nuclear reactions that destroy cancer cells without harming surrounding healthy tissue .

Stability and Hydrolysis Studies

The stability of this compound in various environments is crucial for its application in medicinal chemistry. Studies on its susceptibility to hydrolysis at physiological pH are essential for ensuring its stability in pharmacological applications .

Ethylene Oligomerization

In the field of industrial chemistry, this compound can be part of catalytic systems that influence ethylene oligomerization. This process is vital for producing a range of chemicals used in manufacturing plastics and other synthetic materials .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)25(23,24)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQORCBWGUXWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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